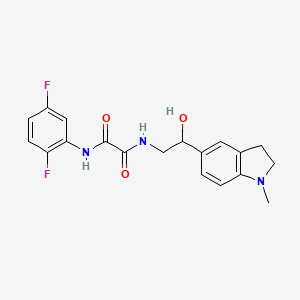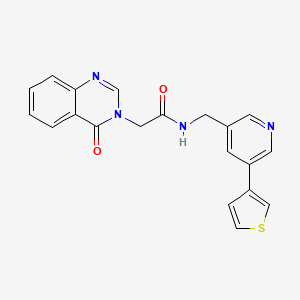
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
作用机制
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that promote B-cell survival and proliferation. This leads to decreased viability and proliferation of B-cells, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to selectively inhibit BTK activity and downstream signaling pathways in B-cells, without affecting other kinases or immune cells. This selectivity may reduce the risk of off-target effects and toxicity. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
实验室实验的优点和局限性
One advantage of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its selectivity for BTK, which may reduce the risk of off-target effects and toxicity. Another advantage is its potential to enhance the activity of other anti-cancer agents, such as venetoclax. However, one limitation of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its potential to develop resistance, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and scheduling of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in combination with other agents is still being evaluated.
未来方向
For research on 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide include evaluating its efficacy and safety in clinical trials for B-cell malignancies, as well as exploring its potential in other cancer types. Additionally, the development of biomarkers to predict response to 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide and other BTK inhibitors may improve patient selection and treatment outcomes. Finally, the development of next-generation BTK inhibitors with improved selectivity and efficacy may overcome the limitations of current agents, such as resistance.
合成方法
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves several steps, including the reaction of 4-amino-3-nitrobenzoic acid with ethyl acetoacetate to form 4-oxoquinazoline-3-carboxylic acid ethyl ester, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-(thiophen-3-yl)pyridin-3-amine in the presence of triethylamine to form the desired product, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide.
科学研究应用
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in reduced proliferation and survival of B-cells. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
属性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-18-4-2-1-3-17(18)20(24)26)22-9-14-7-16(10-21-8-14)15-5-6-27-12-15/h1-8,10,12-13H,9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSWVLCSGMTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)
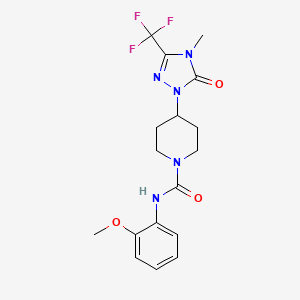
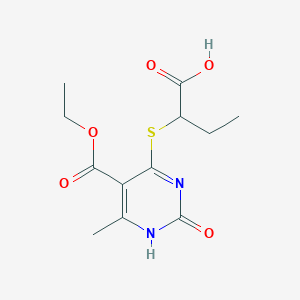
![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2788771.png)
![N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2788776.png)
![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2788780.png)

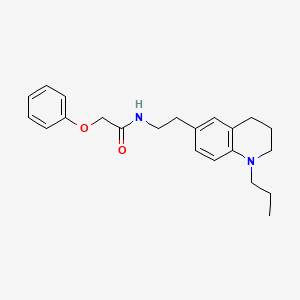
![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)
